molecular formula C12H11ClO4 B2723765 (2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid CAS No. 854357-33-8

(2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid

Cat. No. B2723765
CAS RN: 854357-33-8
M. Wt: 254.67
InChI Key: HQPPUVMGHBRVRO-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid, or simply “Chloro-DHBAA”, is an organic compound with a wide range of applications in scientific research. It is used as a synthetic intermediate in organic synthesis, and as a reagent in various biochemical and physiological experiments. This compound has been studied for its potential applications in drug discovery and development, and for its potential use as a therapeutic agent.

Scientific Research Applications

Photoreactivity and Thermal Stability in Polymer Films

Photohydrolysis of Substituted Benzyl Esters : Research involving poly(acrylic acid) (PAA) partially esterified with various benzyl groups incorporated into multilayered polyelectrolyte films demonstrates the influence of substituents on photoreactivity and thermal stability. Upon UV light exposure, benzyl groups are photohydrolyzed, affecting the film's properties. This study highlights the potential for designing light-responsive materials with tailored thermal stability and degradation profiles for specific applications (Jensen et al., 2004).

Enhanced Flame Retardance of Polymers

Chemically Modified Polyacrylonitrile Polymers : Incorporating phosphorylamino groups into polyacrylonitrile (PAN) significantly increases flame retardance. This modification suggests a method for enhancing the safety of materials through chemical modification, relevant for materials science and safety engineering (Joseph & Tretsiakova-McNally, 2012).

Organic Sensitizers for Solar Cell Applications

Molecular Engineering of Organic Sensitizers : The development of novel organic sensitizers for solar cells, such as those incorporating cyanoacrylic acid groups, shows the importance of acrylic acid derivatives in improving solar energy conversion efficiencies. These materials offer paths toward more efficient and sustainable energy solutions (Kim et al., 2006).

Synthesis of Benzoic Acid from Biomass-Derived Materials

Diels–Alder and Dehydration Reactions : The conversion of furan and acrylic acid into benzoic acid through catalyzed reactions presents an example of utilizing biomass-derived materials for chemical synthesis. This research underscores the potential of acrylic acid derivatives in green chemistry and sustainable manufacturing processes (Mahmoud et al., 2015).

Fluorescent Probes for Biological Applications

Coumarin-Based Fluorescent Probe for Cysteine : A study demonstrating the use of acrylic acid derivatives in developing fluorescent probes for sensing biological molecules, such as cysteine, highlights the role of these compounds in biomedical research and diagnostics (Dai et al., 2014).

properties

IUPAC Name

(E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO4/c13-9-6-8(2-3-11(14)15)7-10-12(9)17-5-1-4-16-10/h2-3,6-7H,1,4-5H2,(H,14,15)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPPUVMGHBRVRO-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)C=CC(=O)O)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(C(=CC(=C2)/C=C/C(=O)O)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid

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